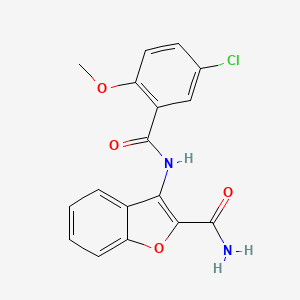![molecular formula C10H19NO2 B2599670 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane CAS No. 1503594-82-8](/img/structure/B2599670.png)
3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2,4-dioxa-9-azaspiro[55]undecane is a spiro compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spirocyclic framework
Wirkmechanismus
Spiro compounds are a class of organic compounds that have two or more rings that share a single atom, which is called the spiroatom . The spiroatom in “3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane” is a nitrogen atom .
Spiro compounds exhibit intriguing conformational and configurational aspects, and their stereochemistry has been extensively investigated . These compounds exhibit a helical disposition of the rings, and the helix can turn identical with itself after each fourth ring .
The flipping of the rings transforms one enantiomer into the other, this conformational equilibrium being an enantiomeric inversion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of aromatic aldehydes, thiourea, and 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of molecular iodine under solvent-free conditions . This one-pot reaction is efficient and yields the desired spiro compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the spirocyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced spirocyclic compounds. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane derivatives: These compounds share a similar oxygen-containing ring structure.
1,3-Dithiane derivatives: These compounds contain sulfur atoms in place of oxygen, offering different chemical properties.
1,3-Oxathiane derivatives: These compounds have both oxygen and sulfur atoms within their spirocyclic framework.
Uniqueness
3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic structure. This configuration provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Eigenschaften
IUPAC Name |
3,3-dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2)12-7-10(8-13-9)3-5-11-6-4-10/h11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHOCWVFJMXXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CCNCC2)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2599587.png)
![N-(2-methyl-2H-indazol-6-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2599588.png)
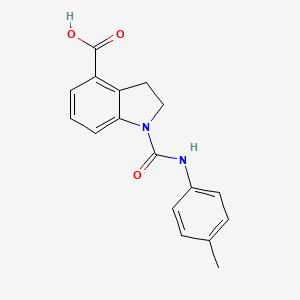
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2599592.png)
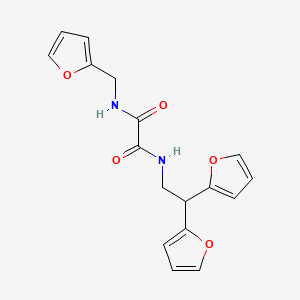
![N-(2,6-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2599595.png)
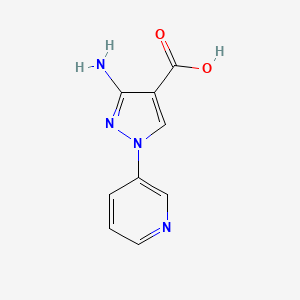
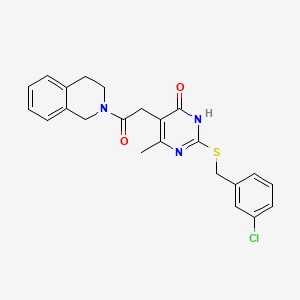
![N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B2599602.png)
![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2599604.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1-propanesulfonamide](/img/structure/B2599605.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2599606.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2599608.png)
